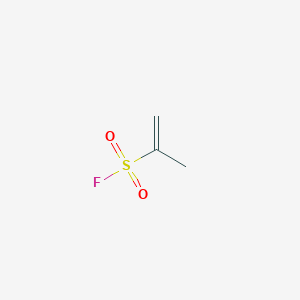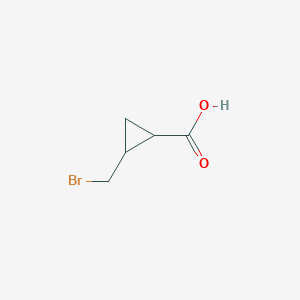
2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chloro-3-fluoroaniline intermediate, which is then subjected to a series of reactions to introduce the amino and hydroxy groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chloro group can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for versatile interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride stands out due to the combined presence of chloro and fluoro substituents. This unique combination enhances its chemical reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C9H10Cl2FNO3 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO3.ClH/c10-5-2-1-4(3-6(5)11)8(13)7(12)9(14)15;/h1-3,7-8,13H,12H2,(H,14,15);1H |
Clave InChI |
JSFPLYGKTYVXMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)F)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)

![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)

![2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B12312624.png)

![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)





